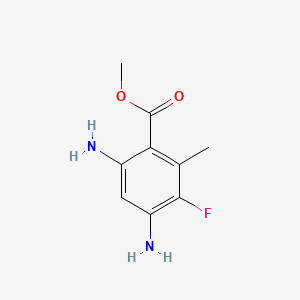![molecular formula C24H22FNO2 B586569 [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1537889-11-4](/img/structure/B586569.png)
[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM2201 7-hydroxyindole metabolite is a synthetic cannabinoid metabolite derived from AM2201, a potent synthetic cannabinoid. This compound is characterized by its chemical structure, which includes a 7-hydroxyindole moiety. It is primarily used in forensic and analytical research to study the metabolism and effects of synthetic cannabinoids .
Mechanism of Action
Target of Action
AM2201 7-hydroxyindole metabolite is a derivative of the synthetic cannabinoid AM2201 . The primary targets of this compound are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
AM2201 7-hydroxyindole metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them . This interaction triggers a series of biochemical reactions that lead to the compound’s effects.
Biochemical Pathways
The biochemical pathways affected by AM2201 7-hydroxyindole metabolite are related to the endocannabinoid system . The endocannabinoid system is a complex cell-signaling system that plays a role in regulating a wide range of functions and processes, including sleep, mood, appetite, memory, reproduction, and pain .
Biochemical Analysis
Biochemical Properties
The AM2201 7-hydroxyindole metabolite is expected to interact with the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors, similar to its parent compound, AM2201
Cellular Effects
Given its structural similarity to AM2201, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected to exert its effects at the molecular level, potentially involving binding interactions with the CB 1 and CB 2 receptors, similar to AM2201
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM2201 7-hydroxyindole metabolite involves the hydroxylation of AM2201. The process typically includes the use of specific reagents and catalysts to introduce a hydroxyl group at the 7-position of the indole ring. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective hydroxylation of the indole ring .
Industrial Production Methods
the synthesis would likely follow similar protocols to those used in laboratory settings, with scaled-up reaction vessels and more stringent control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AM2201 7-hydroxyindole metabolite can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may revert the compound to AM2201 .
Scientific Research Applications
AM2201 7-hydroxyindole metabolite is primarily used in forensic and analytical research to study the metabolism of synthetic cannabinoids. It helps in understanding the metabolic pathways and identifying the metabolites present in biological samples. This information is crucial for developing analytical methods for detecting synthetic cannabinoid use in forensic toxicology .
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with similar metabolic pathways.
JWH-073: A synthetic cannabinoid with a similar structure and metabolic profile.
AM2201 2-hydroxyindole metabolite: Another hydroxylated metabolite of AM2201.
Uniqueness
AM2201 7-hydroxyindole metabolite is unique due to its specific hydroxylation at the 7-position of the indole ring. This structural feature distinguishes it from other metabolites and may influence its metabolic stability and interaction with biological targets .
Properties
IUPAC Name |
[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-14-4-1-5-15-26-16-21(19-11-7-13-22(27)23(19)26)24(28)20-12-6-9-17-8-2-3-10-18(17)20/h2-3,6-13,16,27H,1,4-5,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWBAWORWZVPCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC=C4O)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017863 |
Source


|
| Record name | AM-2201 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-11-4 |
Source


|
| Record name | AM-2201 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/new.no-structure.jpg)
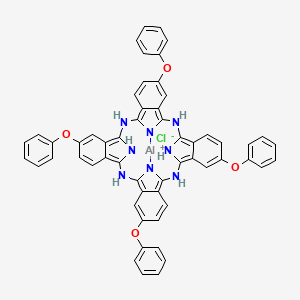

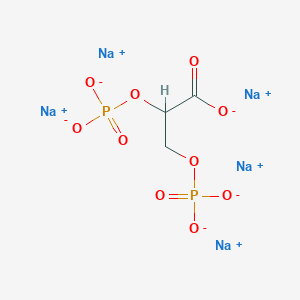
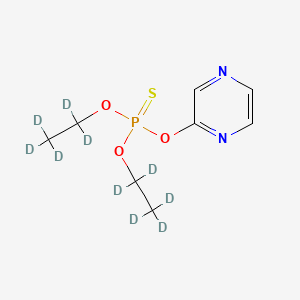
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
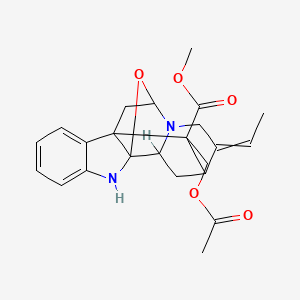
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

